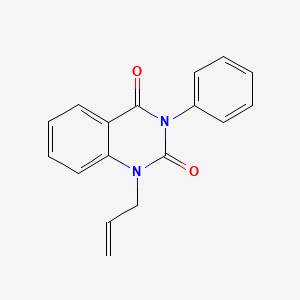

3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-phenyl-1-prop-2-enylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-2-12-18-15-11-7-6-10-14(15)16(20)19(17(18)21)13-8-4-3-5-9-13/h2-11H,1,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAVYKXQDGKCRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, known for its diverse biological activities. This article aims to elucidate the biological activity of this compound, supported by recent research findings, case studies, and data tables.

- Molecular Formula : C17H14N2O2

- Molecular Weight : 282.30 g/mol

- CAS Number : 8069446

Biological Activities

The biological activities of quinazoline derivatives, including this compound, have been extensively studied. Notable activities include:

1. Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties against various bacterial strains. A study focused on the synthesis of quinazoline derivatives showed that certain compounds demonstrated moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | 9 - 15 | 65 - 80 mg/mL |

| Standard Drug (Ampicillin) | 12 - 18 | Varies |

The compound's activity was particularly noted against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 9 mm to 15 mm depending on the specific derivative tested .

2. Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer potential. In vitro studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A derivative similar to this compound was tested on human cancer cell lines and exhibited significant cytotoxicity with IC50 values in the low micromolar range.

3. Other Biological Activities

Additional studies have reported various other biological activities associated with quinazoline derivatives:

- Antioxidant Activity : Some derivatives showed promising results in scavenging free radicals.

- Anti-inflammatory Effects : Certain compounds demonstrated the ability to reduce inflammation markers in vitro.

Structure–Activity Relationship (SAR)

The biological activity of quinazoline derivatives is influenced by structural modifications at specific positions on the quinazoline ring. For instance:

- Substituents at the 1 and 3 positions significantly enhance antimicrobial and anticancer activities.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have been evaluated for their efficacy against different cancer cell lines, demonstrating promising results in reducing cell viability and promoting apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies suggest that quinazoline derivatives possess broad-spectrum antibacterial and antifungal properties. The mechanism often involves the disruption of microbial cell membranes or interference with DNA synthesis in pathogens .

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property makes it a candidate for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler quinazoline derivatives. Various synthetic routes have been explored to enhance yield and purity while modifying functional groups to improve biological activity .

Table: Synthetic Routes and Yields

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| One-Pot Reaction | 85 | Efficient synthesis with minimal steps |

| Microwave-Assisted | 90 | Reduced reaction time and improved yields |

| Traditional Heating | 70 | Longer reaction time but simpler setup |

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Anticancer Study : A study evaluated the compound against breast cancer cell lines (MCF7). Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency .

- Antimicrobial Evaluation : In vitro studies demonstrated that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anti-inflammatory Research : A recent publication reported that derivatives of this compound significantly reduced paw edema in rat models of inflammation, suggesting potential therapeutic applications in treating arthritis .

Chemical Reactions Analysis

Reactions with Grignard Reagents

The phenyl and allyl substituents enable regioselective reactions with organomagnesium reagents.

Arylmagnesium Halide Reactions

3-Phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione reacts with arylmagnesium halides (e.g., PhMgBr) to form 1,2,3,4-tetrahydro-2,4-diarylquinazoline-2,4-diols via nucleophilic addition to the carbonyl groups .

| Reagent | Product Structure | Key Observations |

|---|---|---|

| PhMgBr | 1,2,3,4-Tetrahydro-2,4-diphenyl-2,4-diol | Dehydration yields 4-methylene derivatives under acidic conditions . |

Alkylmagnesium Halide Reactions

Alkyl Grignard reagents (e.g., MeMgI) induce ring-opening to form 4-alkylidene-3,4-dihydroquinazolin-2(1H)-ones .

Chlorination and Subsequent Amination

The quinazoline-dione core undergoes electrophilic substitution with chlorinating agents.

Phosphorus Pentachloride (PCl₅) Reaction

Treatment with PCl₅ replaces the hydroxyl group at position 2 with chlorine, yielding 2-chloro-3-phenyl-1-(prop-2-en-1-yl)quinazoline-4(3H)-one . This intermediate reacts with amines (e.g., aniline) to form 2-amino derivatives .

| Step | Reagent/Conditions | Product |

|---|---|---|

| 1 | PCl₅, reflux | 2-Chloro-3-phenyl-1-(allyl)quinazolin-4-one |

| 2 | Aniline, EtOH, reflux | 2-Anilino-3-phenyl-1-(allyl)quinazolin-4-one |

Nucleophilic Substitution at the Allyl Group

The allyl substituent undergoes nucleophilic attacks, particularly in the presence of thiourea or aromatic amines .

Three-Component Reaction with Thiourea

In a one-pot reaction, the allyl group reacts with thiourea and benzoyl isothiocyanate to form 1,3-disubstituted quinazoline-thiourea hybrids .

| Reagents | Product | Key Application |

|---|---|---|

| Thiourea, benzoyl isothiocyanate | 1-Allyl-3-(thiourea-benzoyl)quinazoline | Antimicrobial agents . |

Cyclization Reactions

The allyl group participates in cyclization to form heterocyclic systems.

Formation of Triazole Derivatives

Reaction with aminoguanidine in ethanol under reflux leads to 5-amino-1,2,4-triazole-quinazoline hybrids .

| Reagent | Conditions | Product | Bioactivity |

|---|---|---|---|

| Aminoguanidine | EtOH, reflux, 12h | 1-Allyl-3-(5-amino-triazolyl)quinazoline | NHE-1 inhibition . |

Alkylation and Acylation

The nitrogen atoms at positions 1 and 3 are sites for alkylation.

Ethyl Bromoacetate Alkylation

Alkylation with ethyl bromoacetate in DMF/K₂CO₃ yields 1-allyl-3-(ethoxycarbonylmethyl)quinazoline-2,4-dione , which is hydrazinated to form acylhydrazide derivatives .

| Reagent | Product | Yield |

|---|---|---|

| Ethyl bromoacetate | 3-(Ethoxycarbonylmethyl)-1-allylquinazoline | 67–81% |

Antimicrobial Activity of Derivatives

Derivatives synthesized via these reactions show moderate to strong antimicrobial activity :

| Compound Type | Target Microbes | MIC Range (mg/mL) |

|---|---|---|

| Triazole-quinazoline | S. aureus, E. coli | 70–80 |

| Thiosemicarbazide | C. albicans | 77 |

Key Mechanistic Insights

-

Grignard Additions : The dione’s carbonyl groups act as electrophilic sites for nucleophilic attack .

-

Chlorination : PCl₅ facilitates electrophilic substitution at position 2, enhancing reactivity toward amines .

-

Cyclization : The allyl group’s π-electrons promote [3+2] cycloadditions with nitrile or azide groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituents at Position 3

Modifications at position 3 significantly affect biological activity:

Key Insight : Bulky substituents like benzyl may improve synthetic yields but require further biological validation. Electron-donating groups (e.g., methylpiperazinyl) enhance antitumor potency .

Substituents at Position 1

The N1 position influences target selectivity and pharmacokinetics:

Key Insight: Allyl groups may offer metabolic stability, while phenoxyethyl chains improve synthetic accessibility . Methyl groups are preferred in enzyme inhibitors for steric compatibility .

Modifications at Other Positions

Substitutions at the 6-position (D1 diversity point) and scaffold replacements:

- 6-Methoxy/4-Methylpiperazinyl : Demonstrated superior antitumor activity in colorectal cancer models .

- Scaffold Replacement : 2H-Benzo[b][1,4]thiazin-3(4H)-one showed comparable activity to quinazoline-2,4-diones in some contexts .

- Pyrimidine-2,4(1H,3H)-dione : Used in CB2 agonists to reduce lipophilicity but exhibited lower potency than quinazoline analogues .

Physicochemical and Pharmacokinetic Properties

- Water Solubility: 3-Substituted quinazoline-diones exhibit higher solubility than cabozantinib, a known tyrosine kinase inhibitor .

- Oral Bioavailability : Predicted to be high due to optimal LogP and topological polar surface area (TPSA) values .

- Metabolic Stability : Allyl groups may reduce metabolic degradation compared to bulkier substituents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via modified anthranilic acid pathways or carbonylation of 2-aminobenzamide derivatives. For example, the Lange and Sheible method was modified to achieve a 92% yield by optimizing solvent (anhydrous tetrahydrofuran), stoichiometry, and cyclization agents like triphosgene . Temperature control during nitration (e.g., using low temperatures as per Mendenhall and Smith’s protocol) is critical to avoid side reactions .

- Key Data :

| Starting Material | Method | Yield | Reference |

|---|---|---|---|

| Anthranilic acid derivatives | Cyclization with triphosgene | 84–92% | |

| 4-Chloro-2-phenylquinazoline | Substitution with allyl groups | 80–84% |

Q. Which spectroscopic and structural characterization techniques are critical for confirming the compound’s identity?

- Methodology :

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.05–8.10, allyl protons at δ 5.11–5.30) and carbon backbone .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, essential for confirming quinazoline-dione core geometry .

- Mass spectrometry : Validates molecular weight (e.g., 238.246 g/mol for the base structure) .

Q. What pharmacological activities have been reported for quinazoline-2,4-dione derivatives, and what are the key findings?

- Methodology : Bioactivity screening typically involves:

- Antibacterial assays : MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains .

- Anti-inflammatory models : COX-2 inhibition assays and carrageenan-induced edema in rodents .

- Key Findings :

- Substitution at N1 (allyl groups) enhances antibacterial activity compared to unsubstituted analogs .

- 3-Hydroxy derivatives show moderate COX-2 inhibition (IC₅₀ ~10 µM) .

Advanced Research Questions

Q. How can researchers design analogs of this compound to improve bioactivity, and what methodological approaches are used?

- Methodology :

- Substituent tuning : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at position 6/7 to enhance antibacterial potency .

- Hybridization : Combine quinazoline-dione with pyrazole or triazole moieties via multi-component reactions (e.g., L-proline-catalyzed one-pot synthesis) to target dual enzyme inhibition .

- Case Study : Allyl-substituted derivatives showed 2–4× higher antibacterial activity than methyl analogs, attributed to improved membrane penetration .

Q. What are the key challenges in analyzing polymorphic forms or tautomeric equilibria of this compound?

- Methodology :

- Thermal analysis (DSC/TGA) : Identifies melting points and stability ranges for polymorphs .

- Solid-state NMR : Detects tautomeric shifts (e.g., keto-enol equilibria) in the quinazoline-dione core .

- Challenge : Solvent-dependent crystallization (e.g., ethanol vs. DMF) can yield polymorphs with varying bioavailabilities .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Standardized assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and cell lines to minimize variability .

- Structure-activity relationship (SAR) : Compare substituent effects systematically. For example, 3-hydroxy derivatives may show anti-inflammatory activity, while allyl-substituted analogs prioritize antibacterial action .

- Example : A study reported 90% inhibition of E. coli at 50 µg/mL for an allyl-substituted derivative, while another found no activity—differences attributed to assay pH or bacterial resistance markers .

Data Contradiction Analysis Framework

| Conflicting Observation | Possible Causes | Resolution Strategy |

|---|---|---|

| Variable antibacterial potency | Differences in bacterial strain susceptibility | Use ATCC-certified strains; report genetic profiles |

| Discrepant IC₅₀ values in enzyme assays | Assay buffer conditions (e.g., DMSO concentration) | Standardize solvent controls (<1% DMSO) |

| Polymorph bioactivity differences | Crystal packing affecting solubility | Characterize polymorphs via PXRD and solubility tests |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.